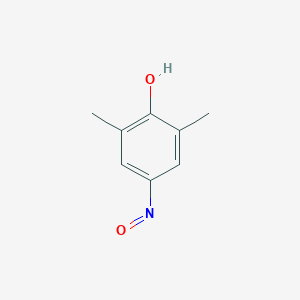

2,6-Dimethyl-4-nitrosophenol

Description

Propriétés

IUPAC Name |

2,6-dimethyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGGFXVVFUIJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065417 | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-93-6 | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Reagent Selection

The nitration of 2,6-dimethylphenol to 2,6-dimethyl-4-nitrophenol typically follows an electrophilic aromatic substitution mechanism. Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) serves as both catalyst and nitrating agent in acetone solvent. The reaction proceeds at room temperature or under reflux, with acetone acting as a polar aprotic medium to stabilize the nitronium ion (NO₂⁺).

Optimized Procedure

A mixture of 2,6-dimethylphenol (1–3 equiv) and Bi(NO₃)₃·5H₂O (1 equiv) in acetone (10 mL/mmol) is stirred for 20 hours at 20°C. Post-reaction, the mixture is filtered through Celite, neutralized with NaHCO₃, and concentrated under reduced pressure. Chromatographic purification yields 2,6-dimethyl-4-nitrophenol at 65% efficiency, alongside 17% of the 2,4-dimethyl isomer.

Critical Parameters

-

Catalyst Loading : Stoichiometric Bi(NO₃)₃ ensures complete phenol conversion but risks over-nitration.

-

Temperature : Prolonged reflux (>24 hours) increases dinitro byproduct formation.

-

Solvent Choice : Acetone’s moderate polarity balances reactivity and solubility, though higher-boiling solvents (e.g., acetonitrile) may improve kinetics.

Continuous-Flow Synthesis in Micro-Tubular Reactors

Technological Advancements Over Batch Processes

The shift to microreactors addresses limitations in heat and mass transfer inherent to batch systems. A patented method employs stainless steel micro-tubular reactors (0.5 mm internal diameter) for continuous nitration, achieving near-complete conversion with minimized side products.

Reactor Configuration and Flow Dynamics

The reactor’s spiral coil design enhances turbulent flow, reducing residence time to 60–240 seconds. Two feed streams—98% nitric acid/sulfuric acid (molar ratio 2–4) and meta-xylene—are introduced at controlled flow rates to maintain a nitric acid-to-xylene molar ratio of 1.1–1.3.

Process Optimization

-

Residence Time : 60 seconds at 60°C maximizes mono-nitration while suppressing dinitro compounds (<2.5%).

-

Acid Composition : Higher sulfuric acid ratios (sulfonitric molar ratio 4) improve regioselectivity, favoring 2,6-dimethyl-4-nitrophenol (45.8% yield) over the 2,4-isomer.

Comparative Analysis of Methodologies

Yield and Selectivity

Analyse Des Réactions Chimiques

2,6-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitroso group can yield amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, sodium dithionite for reduction, and nitrous acid for nitrosation . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,6-Dimethyl-4-nitrosophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Comparative Data Table

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Stability Notes |

|---|---|---|---|---|---|---|

| This compound | 13331-93-6 | C₈H₉NO₂ | 151.16 | 166–171 | Pharmaceutical intermediates, research | Hygroscopic; stable under synthesis |

| p-Nitrosophenol | 156-39-8 | C₆H₅NO₂ | 123.11 | 144–146 | Dye synthesis, pH indicator | Prone to oxidation |

| 2,6-Dimethyl-4-nitrophenol | 2423-71-4 | C₈H₉NO₃ | 167.16 | >200 | Bio-oil analysis, chromatography | Thermally stable |

| Cupferron | 135-20-6 | C₆H₉N₃O₂ | 155.15 | 163–165 | Metal chelation | Water-soluble |

Research Findings and Mechanistic Insights

- Azo Dye Degradation: this compound is synthesized to study asymmetric cleavage pathways but is absent in reaction mixtures, suggesting rapid conversion to quinones (e.g., 2,6-dimethyl-1,4-benzoquinone) .

- Antioxidant Potential: Methyl groups enhance steric protection, making it a candidate for inhibiting oxidative degradation in polymers, though less commonly used than 6-nitrosothymol .

- Spectroscopic Data: IR spectra (Nujol mull) confirm nitroso (-NO) and phenolic (-OH) functional groups .

Activité Biologique

2,6-Dimethyl-4-nitrosophenol (DMNP) is a nitrophenolic compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with DMNP, emphasizing its pharmacological implications and environmental interactions.

- Molecular Formula : C₈H₉N₃O₃

- Molecular Weight : 167.16 g/mol

- CAS Number : 2423-71-4

- Solubility : High in organic solvents; moderate in water.

DMNP exhibits several biological activities primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects.

Key Mechanisms:

- Antioxidant Activity : DMNP has been shown to scavenge free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of neurotransmitters.

- Antimicrobial Properties : Studies indicate that DMNP possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Antioxidant Activity

A study evaluated the antioxidant capacity of DMNP using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that DMNP effectively reduced oxidative stress markers in vitro.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Enzyme Inhibition

Research conducted on the inhibitory effects of DMNP on cholinesterase enzymes revealed significant activity, with an IC50 value indicating its potential as a therapeutic agent for neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Butyrylcholinesterase | 20 |

Antimicrobial Activity

The antimicrobial efficacy of DMNP was tested against several bacterial strains. The results showed promising antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies

-

Neuroprotective Effects :

A clinical study investigated the neuroprotective effects of DMNP in a rat model of Alzheimer’s disease. The results indicated that DMNP administration led to a significant reduction in amyloid plaque formation and improved cognitive function. -

Environmental Impact Study :

An environmental study assessed the degradation of DMNP in aquatic systems. The findings suggested that DMNP is relatively stable but can be transformed by microbial action, leading to less toxic byproducts.

Q & A

Q. What are the recommended methods for synthesizing 2,6-Dimethyl-4-nitrosophenol, and how can purity be validated?

Synthesis typically involves nitrosation of 2,6-dimethylphenol under controlled acidic conditions. A common protocol uses sodium nitrite (NaNO₂) in dilute sulfuric acid (H₂SO₄) at 0–5°C to prevent over-oxidation . Purification is achieved via recrystallization from ethanol or acetone. Purity validation requires:

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. How does the compound’s stability vary under different storage conditions?

this compound is light- and heat-sensitive. Storage recommendations:

- Short-term : Dark glass vials at 4°C.

- Long-term : Sealed under inert gas (N₂/Ar) at –20°C to prevent oxidation to quinone derivatives .

Degradation is indicated by color change (yellow → brown) and loss of nitroso IR peaks .

Advanced Research Questions

Q. How can contradictions in reaction pathway data involving this compound be resolved?

In azo dye degradation studies, the absence of this compound in reaction mixtures (despite its synthesis as a proposed intermediate) suggests non-symmetric cleavage of the azo bond. To resolve contradictions:

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) to track nitroso group fate .

- Competing pathways : Compare HPLC retention times with synthetic standards (e.g., 4-nitrosobenzenemethylsulfonate vs. 2,6-dimethyl-1,4-benzoquinone) .

- Kinetic studies : Monitor intermediate accumulation under varied pH and enzyme concentrations to identify rate-limiting steps .

Q. What role does this compound play in ligninolytic peroxidase mechanisms?

The compound is a hypothesized intermediate in fungal peroxidase-mediated degradation of sulfonated azo dyes. However, its absence in reaction mixtures (e.g., Phanerochaete chrysosporium assays) implies rapid oxidation to quinone derivatives. Key findings:

Q. How can computational modeling optimize experimental design for studying nitroso-aromatic compounds?

- DFT calculations : Predict redox potentials and bond dissociation energies to identify stable intermediates.

- Molecular docking : Simulate enzyme-substrate interactions (e.g., with lignin peroxidase) to design site-directed mutants for pathway control .

- QSPR models : Correlate substituent effects (e.g., methyl groups) with nitroso group reactivity to prioritize synthetic targets .

Q. What analytical challenges arise in detecting this compound in environmental samples?

- Matrix interference : Co-eluting phenolic compounds in soil/water extracts require SPE (Solid-Phase Extraction) with mixed-mode sorbents (e.g., C18 + SCX) .

- Detection limits : Enhance sensitivity using derivatization (e.g., dansyl chloride for fluorescence detection) or HRAM-MS (High-Resolution Accurate Mass Spectrometry) .

- False positives : Confirm identity via tandem MS/MS fragmentation matching synthetic standards .

Methodological Guidance

Q. Designing experiments to study pH-dependent tautomerism in nitroso-phenols

Q. Best practices for handling air-sensitive nitroso compounds

Q. Validating enzyme inhibition assays involving nitroso-phenols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.